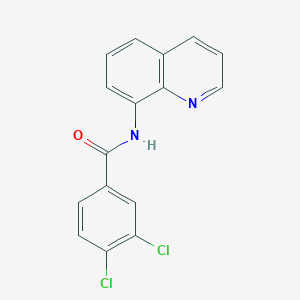

3,4-dichloro-N-(quinolin-8-yl)benzamide

Descripción

3,4-dichloro-N-(quinolin-8-yl)benzamide is a synthetic aroyl amide compound characterized by a benzamide core substituted with 3,4-dichloro groups and an N-linked quinolin-8-yl moiety. This structure differentiates it from other benzamide derivatives, which typically feature cyclohexylamine or phenyl substituents. While structurally similar to synthetic opioids like AH-7921 and U-47700, its pharmacological profile remains less explored. Current literature highlights its use in metallaphotoredox chemistry, particularly in nickel-catalyzed C−C coupling reactions, rather than in biological applications .

Propiedades

Fórmula molecular |

C16H10Cl2N2O |

|---|---|

Peso molecular |

317.2 g/mol |

Nombre IUPAC |

3,4-dichloro-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C16H10Cl2N2O/c17-12-7-6-11(9-13(12)18)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21) |

Clave InChI |

FTCRLBXJOFJNHM-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |

SMILES canónico |

C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Protocol 1: Direct Coupling with Acid Chloride

Reagents :

-

8-Aminoquinoline (1.0 equiv)

Procedure :

-

Activation of Acid Chloride :

-

Coupling Reaction :

-

Workup :

Protocol 2: HATU-Mediated Coupling

Reagents :

-

3,4-Dichlorobenzoic acid (1.0 equiv)

-

HATU (1.1 equiv)

-

8-Aminoquinoline (1.0 equiv)

Procedure :

-

Activation of Carboxylic Acid :

-

A solution of 3,4-dichlorobenzoic acid in DCM is treated with HATU and pyridine at 0°C.

-

-

Coupling with 8-Aminoquinoline :

-

The activated intermediate is reacted with 8-aminoquinoline at room temperature for 16 hours.

-

-

Workup :

Protocol 3: Microwave-Assisted Suzuki–Miyaura Coupling (Indirect Method)

Reagents :

Procedure :

-

Precursor Synthesis :

-

A biaryl carboxamide precursor is synthesized via Suzuki coupling.

-

-

Amide Formation :

Reaction Optimization and Yield Analysis

Key Observations :

-

Yield Variability : Direct coupling using acid chlorides generally provides higher yields (65–78%) compared to HATU-mediated methods (25–75%).

-

Solvent Impact : Polar aprotic solvents (DMSO, THF) enhance reaction rates but may compromise selectivity.

-

Purification Challenges : Column chromatography is essential due to potential side products (e.g., hydrolyzed acid chlorides).

Challenges and Considerations

Stability of Intermediates

Byproduct Formation

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dichloro-N-quinolin-8-ylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The chlorine atoms in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: DDQ in the presence of a protic acid can oxidize the compound to form various oxidized products.

Reduction: Sodium borohydride in an alcoholic solvent can reduce the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Oxidized derivatives of the quinoline and benzamide moieties.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzamide derivatives with different functional groups replacing the chlorine atoms.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 3,4-dichloro-N-(quinolin-8-yl)benzamide exhibits significant antimicrobial properties. Its mechanism of action is primarily attributed to its interaction with essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. This interaction can stabilize enzyme-DNA complexes, leading to bacterial cell death .

Case Study:

A study demonstrated that derivatives of quinoline compounds, including this compound, showed potent activity against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoline ring could enhance antimicrobial efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. The ability to modulate these pathways makes it a promising candidate for developing new cancer therapies .

Case Study:

In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound in anticancer drug development. Further pharmacokinetic studies are necessary to evaluate its efficacy and safety profile in vivo .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex organic molecules through various chemical reactions, including cross-coupling reactions and functional group modifications.

Synthesis Techniques:

The synthesis of this compound can be achieved through several methods, including:

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields.

- Suzuki–Miyaura Cross-Coupling: A widely used technique for forming carbon-carbon bonds involving aryl halides and boronic acids .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with other similar compounds is useful:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Structure | High reduction potential; used in redox reactions |

| 8-Aminoquinoline | Structure | Utilized in C–H bond activation |

| N-(4-Chlorobenzoyl)-8-aminoquinoline | Structure | Similar amide structure but different substituents |

This table illustrates how the specific substitution pattern of this compound imparts distinct chemical reactivity and biological properties compared to other compounds.

Mecanismo De Acción

The mechanism of action of 3,4-dichloro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with DNA gyrase and topoisomerase IV, leading to the stabilization of the enzyme-DNA complex and subsequent cell death . This mechanism is similar to that of quinolone antibiotics, which are effective against bacterial infections.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

The table below summarizes key structural differences between 3,4-dichloro-N-(quinolin-8-yl)benzamide and related compounds:

Pharmacological and Functional Differences

- AH-7921 and U-47700: These compounds exhibit potent μ-opioid receptor agonist activity, leading to widespread abuse and inclusion in drug control legislation globally . Their cyclohexyl-dimethylamino substituents are critical for opioid-like effects, as demonstrated in emergency room cases involving respiratory depression and multi-drug toxicity .

- This compound: No evidence of opioid activity exists in the provided literature. Instead, its quinolin-8-yl group facilitates coordination with transition metals (e.g., nickel), making it a ligand in catalytic systems for organic synthesis .

- 2-methyl-N-(quinolin-8-yl)benzamide: Shares the quinolin-8-yl group but lacks dichloro substitution. It serves as a precursor in allyl alcohol synthesis via metallaphotoredox pathways, emphasizing the role of substituents in reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 3,4-dichloro-N-(quinolin-8-yl)benzamide and its derivatives?

- Methodological Guidance :

- Cobalt-catalyzed C–H activation : Utilize cobalt catalysts (e.g., Co(OAc)₂) with allenes for regioselective annulation of N-(quinolin-8-yl)benzamide derivatives. Optimize reaction conditions (e.g., base selection, solvent polarity) to control product regiochemistry (endo- vs. exo-cyclic isoquinolinones) .

- Amide coupling : Employ standard coupling reagents (e.g., EDCI, HOBt) for benzamide formation between 3,4-dichlorobenzoic acid and 8-aminoquinoline. Monitor reaction progress via TLC or LCMS .

Q. How can structural characterization of this compound be performed?

- Analytical Techniques :

- X-ray crystallography : Use SHELX programs (SHELXL, SHELXS) for small-molecule refinement and structure solution. Validate hydrogen bonding and π-π stacking interactions in the crystal lattice .

- NMR spectroscopy : Assign peaks using ¹H and ¹³C NMR (e.g., δ 10.74 ppm for amide protons in CDCl₃) and compare with analogs like 4-fluoro-N-(quinolin-8-yl)benzamide .

Q. What analytical methods are suitable for assessing purity and stability?

- LCMS/HPLC : Confirm molecular ion peaks (e.g., m/z 267 [M+H]⁺ for related benzamides) and purity (>95% by UV absorbance).

- Stability testing : Store the compound in inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in biological systems?

- Case Study :

- PARP-1 inhibition : Design assays using recombinant PARP-1 enzyme and NAD⁺ analogs to measure IC₅₀ values. Compare inhibition kinetics with scaffold derivatives (e.g., 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide) .

- Macrophage migration assays : Evaluate dose-dependent effects on chemotaxis using transwell chambers and cytokine-stimulated RAW264.7 cells. Validate specificity via thiourea derivative controls (e.g., 3,4-dichloro-N-(phenylcarbamothioyl)benzamide) .

Q. How can contradictions in pharmacological data for this compound be resolved?

- Data Reconciliation Strategies :

- Species-specific activity : Compare IC₅₀ values across human vs. murine cell lines to identify metabolic differences.

- Solubility optimization : Use DMSO/PBS co-solvents to mitigate aggregation artifacts in vitro. Validate activity via orthogonal assays (e.g., SPR binding vs. cellular viability) .

Q. What advanced computational methods support SAR studies of this compound?

- In Silico Tools :

- Docking simulations : Model interactions with target proteins (e.g., PARP-1 active site) using AutoDock Vina. Prioritize halogen bonding (Cl···π) and quinoline stacking as key motifs .

- DFT calculations : Calculate electrostatic potential maps to rationalize regioselectivity in cobalt-catalyzed annulations (e.g., electron-deficient vs. -rich allenes) .

Q. What safety and regulatory considerations apply to handling this compound in research?

- Safety Protocols :

- PPE requirements : Use nitrile gloves, lab coats, and fume hoods to minimize dermal/airborne exposure.

- Waste disposal : Treat as hazardous waste (incineration at >1000°C) due to potential ecotoxicity (unquantified bioaccumulation potential) .

- Regulatory Compliance :

- Controlled substance status : Verify local regulations (e.g., Schedule I in Alabama, USA) for legal handling and storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.